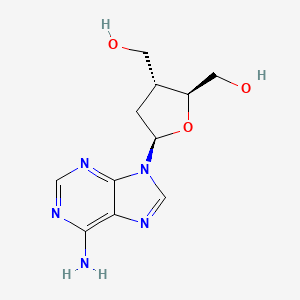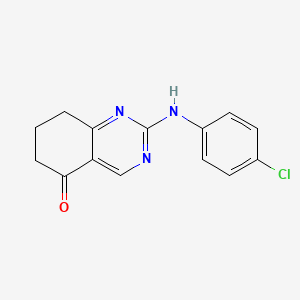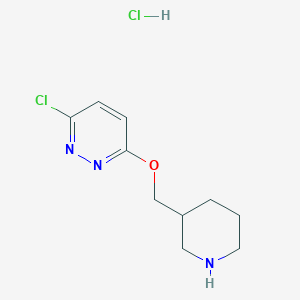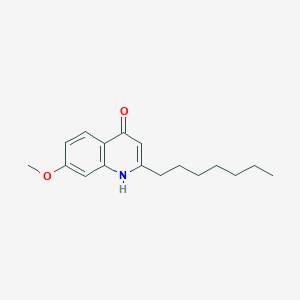
Adenosine, 2',3'-dideoxy-3'-(hydroxymethyl)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“((2S,3R,5R)-5-(6-Amino-9H-purin-9-yl)tetrahydrofuran-2,3-diyl)dimethanol” is a complex organic compound that features a purine base attached to a tetrahydrofuran ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “((2S,3R,5R)-5-(6-Amino-9H-purin-9-yl)tetrahydrofuran-2,3-diyl)dimethanol” typically involves the following steps:
Formation of the Purine Base: The purine base can be synthesized through a series of reactions starting from simpler organic molecules.
Attachment to Tetrahydrofuran Ring: The purine base is then attached to a tetrahydrofuran ring through a glycosidic bond formation.
Introduction of Dimethanol Groups:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated forms.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, the compound may be studied for its interactions with biological macromolecules such as DNA and proteins. Its purine base is of particular interest due to its similarity to nucleotides.
Medicine
In medicine, the compound may have potential therapeutic applications. It could be investigated for its ability to interact with specific biological targets, such as enzymes or receptors.
Industry
In industry, the compound may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用機序
The mechanism of action of “((2S,3R,5R)-5-(6-Amino-9H-purin-9-yl)tetrahydrofuran-2,3-diyl)dimethanol” involves its interaction with specific molecular targets. The purine base can bind to nucleic acids or proteins, influencing various biological processes. The tetrahydrofuran ring and dimethanol groups may also play a role in modulating the compound’s activity.
類似化合物との比較
Similar Compounds
Adenosine: A nucleoside composed of adenine attached to a ribose sugar.
Guanosine: A nucleoside composed of guanine attached to a ribose sugar.
Inosine: A nucleoside composed of hypoxanthine attached to a ribose sugar.
Uniqueness
“((2S,3R,5R)-5-(6-Amino-9H-purin-9-yl)tetrahydrofuran-2,3-diyl)dimethanol” is unique due to its specific stereochemistry and the presence of the tetrahydrofuran ring and dimethanol groups. These features may confer distinct chemical and biological properties compared to other similar compounds.
特性
CAS番号 |
130469-38-4 |
|---|---|
分子式 |
C11H15N5O3 |
分子量 |
265.27 g/mol |
IUPAC名 |
[(2S,3R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl]methanol |
InChI |
InChI=1S/C11H15N5O3/c12-10-9-11(14-4-13-10)16(5-15-9)8-1-6(2-17)7(3-18)19-8/h4-8,17-18H,1-3H2,(H2,12,13,14)/t6-,7-,8-/m1/s1 |
InChIキー |
ROKFTZONUGKALY-BWZBUEFSSA-N |
異性体SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)CO |
正規SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-5,6,7,8-tetrahydroisoquinoline](/img/structure/B11852438.png)
![1'-Ethyl-6'-fluoro-1'H-spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B11852440.png)

![3-Phenyl-2H-pyrano[2,3-B]quinolin-2-one](/img/structure/B11852445.png)


